Changrolin

Descripción

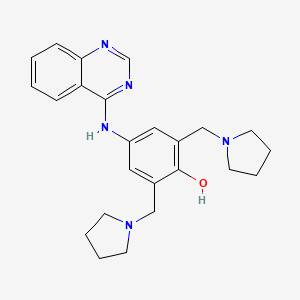

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-bis(pyrrolidin-1-ylmethyl)-4-(quinazolin-4-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O/c30-23-18(15-28-9-3-4-10-28)13-20(14-19(23)16-29-11-5-6-12-29)27-24-21-7-1-2-8-22(21)25-17-26-24/h1-2,7-8,13-14,17,30H,3-6,9-12,15-16H2,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVBEOHHMMWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=NC=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222397 | |

| Record name | Changrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72063-47-9 | |

| Record name | Changrolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72063-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Changrolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Changrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHANGROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCP7AVW14B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Modifications of Changrolin

Established Synthetic Pathways for Changrolin

The synthesis of this compound involves the construction of its distinct molecular architecture, which includes a quinazoline (B50416) moiety, a bis(pyrrolidinylmethyl)phenol group, and a linker connecting these two regions. acs.org A typical synthetic approach involves the displacement of a chlorine atom in a heteroaromatic system, such as 1-chlorophthalazine, by p-aminophenol. Subsequent aminomethylation using formaldehyde (B43269) and a secondary amine, like pyrrolidine (B122466), affords the final product. acs.org This method allows for the introduction of the characteristic bis(pyrrolidinylmethyl)phenol moiety.

Rational Design Principles for this compound Analogues and Derivatives

Rational design principles for creating this compound analogues and derivatives are guided by the objective of improving efficacy, reducing toxicity, or altering pharmacokinetic properties. This involves systematically modifying specific regions of the this compound molecule based on insights gained from structural analysis and biological evaluations. acs.org Researchers have conceptually divided the this compound molecule into three key regions for targeted modification: the heteroaromatic (quinazoline) region, the aromatic region containing the bis(pyrrolidinylmethyl)phenol group, and the linker connecting these two parts. acs.org

Structural modifications and substitutions on the this compound scaffold have explored variations in all three regions. The quinazoline moiety, for instance, has been replaced by various aromatic or heteroaromatic rings, often without a significant loss of anti-arrhythmic activity. cas.cn The position and type of substituents on these rings have also been investigated. cas.cn

Modifications to the linker region have shown that it can accommodate various functional groups, including carbonyl moieties such as ketones, amides, and ureas, while maintaining high anti-arrhythmic activity. helsinki.finih.gov Studies have indicated that secondary amides in the linker region are generally superior to tertiary amides. helsinki.finih.gov Amide reversal in this linker region has been reported to result in no significant change in activity. helsinki.finih.gov

The aromatic region, particularly the 3,5-bis(1-pyrrolidylmethyl)-4-hydroxyphenyl moiety, has been identified as crucial for optimal anti-arrhythmic activity. cas.cn Substitutions on the phenol (B47542) ring and modifications to the secondary amine groups have been explored. For example, replacing the 1-pyrrolidyl group with a 1-piperidyl group in certain sulfamide (B24259) analogues has been shown to increase anti-arrhythmic activity. cas.cn The pyrrolidine moiety itself appears to yield greater activity compared to other secondary amines. cas.cn

Some studies have also explored inserting a methylene (B1212753) unit between the sulfamido and phenol rings or performing N-methylation of the sulfamido group, which has resulted in the retention or even an increase in anti-arrhythmic activity in certain analogues. cas.cn

Targeted chemical modifications aim to enhance specific biological activities or introduce new ones. For example, replacing the quinazolylamino moiety with an arylamido group, as in certain benzoyl and amide analogues, has been reported to yield potent anti-arrhythmic activities. cas.cn Considering sulfamide as an isostere of amide, a series of aromatic sulfamide analogues of this compound have been designed and prepared, with some exhibiting significant anti-arrhythmic effects. cas.cn

Another approach has involved modifying the secondary amine groups attached to the phenol ring. Replacing the pyrrolidine rings with methylthiomorpholine, methylmorpholine, or piperidine (B6355638) rings has been explored in the design of compounds with potential antihypertensive effects. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural changes in this compound and its analogues influence their biological activity. These studies help identify the key molecular features responsible for the observed pharmacological effects. collaborativedrug.comyoutube.com

Based on SAR studies, certain regions of the this compound molecule have been identified as key pharmacophores, meaning they are essential for the molecule's biological activity. The 3,5-bis(1-pyrrolidylmethyl)-4-hydroxyphenyl moiety is considered essential for optimal anti-arrhythmic activity. cas.cn The presence of the pyrrolidine ring in this moiety appears to be particularly important, contributing more to activity than other secondary amines. cas.cn

While the 3,5-bis(1-pyrrolidylmethyl)-4-hydroxyphenyl moiety is crucial, the quinazoline moiety shows more flexibility in terms of structural variations. It can be replaced by various aromatic or heteroaromatic rings without losing anti-arrhythmic activity, suggesting that the exact nature of this ring system is less critical than the substituted phenol moiety. cas.cn The linker region also plays a role, with the presence of a carbonyl moiety (ketones, amides, ureas) being associated with high anti-arrhythmic activity and low parasympatholytic activity. helsinki.finih.gov

Correlating structural variations with modulated bioactivity profiles allows researchers to predict the potential activity of new analogues and guide the design of more effective compounds. For instance, modifications to the linker region have demonstrated that the type of functional group present significantly impacts the anti-arrhythmic and parasympatholytic activities. helsinki.finih.gov Secondary amides in this region tend to confer superior anti-arrhythmic activity compared to tertiary amides. helsinki.finih.gov

Variations in the amine substituents on the phenol ring also influence activity. Replacing pyrrolidine with piperidine in certain analogues has been shown to enhance anti-arrhythmic activity. cas.cn Conversely, inserting a methylene unit or N-methylating the sulfamido group in certain sulfamide analogues can retain or increase anti-arrhythmic activity. cas.cn

Studies on analogues where the pyrrolidine rings are replaced by methylthiomorpholine, methylmorpholine, or piperidine rings have explored their effects on blood pressure, indicating a shift in bioactivity profile towards antihypertensive effects in some cases. nih.govresearchgate.net This highlights how targeted modifications can lead to compounds with altered or additional pharmacological properties.

The following table summarizes some reported correlations between structural modifications and observed bioactivity:

| Structural Modification | Region Modified | Observed Bioactivity Impact | Reference(s) |

| Replacement of quinazoline with aromatic/heteroaromatic rings | Heteroaromatic | Anti-arrhythmic activity maintained | cas.cn |

| Linker containing carbonyl moiety (ketone, amide, urea) | Linker | High anti-arrhythmic activity, low parasympatholytic activity | helsinki.finih.gov |

| Secondary amide vs. Tertiary amide in linker | Linker | Secondary amides superior for anti-arrhythmic activity | helsinki.finih.gov |

| Replacement of pyrrolidine with piperidine | Aromatic | Increased anti-arrhythmic activity (in certain sulfamide analogues) | cas.cn |

| Replacement of pyrrolidine with thiomorpholine (B91149)/morpholine (B109124) | Aromatic | Potential antihypertensive effects | nih.govresearchgate.net |

| Insertion of methylene unit or N-methylation of sulfamido | Linker/Aromatic | Retention or increase in anti-arrhythmic activity (in certain sulfamide analogues) | cas.cn |

| Replacement of quinazolylamino with arylamido | Linker | Potent anti-arrhythmic activity | cas.cn |

This data underscores the importance of specific structural features within the this compound scaffold and its derivatives in determining their pharmacological profiles.

This compound is a chemical compound for which isotopic labeling techniques are relevant in the context of its synthesis and related research. Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of the same element, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O). These labeled compounds serve as valuable tools in various scientific disciplines, including chemical synthesis, mechanistic studies, and biological research clearsynth.combocsci.commoravek.com.

Isotopic labeling can be achieved through several methods, including chemical synthesis using isotopically enriched starting materials or reagents, and isotopic exchange reactions bocsci.comacanthusresearch.com. For complex molecules like natural products, chemical synthesis is a common approach, where isotopes are introduced at specific positions during the multi-step synthesis of the target compound bocsci.comacanthusresearch.com. Another method involves late-stage direct hydrogen isotopic exchange (HIE), which can be more cost-efficient and applicable to complex structures x-chemrx.com.

Specific research has been conducted on the synthesis of isotopically labeled this compound. For instance, the synthesis of tritium-labeled ([³H]) and carbon-14-labeled ([¹⁴C]) this compound has been reported worldscientific.com. Tritium (B154650) labeling often involves methods like catalytic reduction with tritium gas or reduction with tritiated reducing agents vitrax.commdpi.com. Carbon-14 labeling, a widely used technique in pharmaceutical research for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, typically involves incorporating a ¹⁴C-labeled building block into the synthetic route moravek.comcontractpharma.comalmacgroup.com. The position of the ¹⁴C label is strategically chosen based on the synthetic route and the desired metabolic stability moravek.comalmacgroup.com.

While detailed synthetic schemes and specific data tables for the isotopic labeling of this compound were not extensively available in the search results, the general principles and techniques for labeling natural products and complex molecules with isotopes like ³H and ¹⁴C are well-established and applicable bocsci.commdpi.comcontractpharma.comalmacgroup.com. These methods allow for the creation of labeled this compound molecules that can be tracked and quantified in various studies, providing insights into its behavior and fate.

The synthesis of isotopically labeled compounds often presents unique challenges compared to their unlabeled counterparts, including the need for specialized handling of radioactive isotopes (like ¹⁴C and ³H) and potential differences in reaction kinetics due to isotope effects almacgroup.comhwb.gov.in. However, advancements in synthetic methodologies, including flow chemistry and metal-catalyzed exchange reactions, are improving the efficiency and selectivity of isotopic labeling x-chemrx.commdpi.com.

Although specific yield data or detailed reaction conditions for this compound labeling were not found, the successful synthesis of [³H] and [¹⁴C] this compound indicates that established isotopic labeling techniques have been applied to this compound worldscientific.com. These labeled versions are crucial for research requiring tracing or precise quantification of this compound.

Iii. Pharmacological Investigations of Changrolin and Its Analogues

Antiarrhythmic Activity Research of Changrolin

This compound is recognized as an effective antiarrhythmic agent, with studies exploring its mechanisms of action on cardiac electrophysiology and its ability to prevent experimentally induced arrhythmias in animal models. newdrugapprovals.orgnewdrugapprovals.orgrssing.comcas.cncas.cncas.cn

Electrophysiological Effects on Cardiac Tissues and Cells

Electrophysiological studies using techniques like whole-cell patch-clamp have been crucial in understanding how this compound affects the electrical activity of cardiac cells and tissues. cas.cncas.cnresearchgate.net These investigations have revealed that this compound interacts with multiple ion channels, which contributes to its antiarrhythmic effects. cas.cntandfonline.comfrontiersin.orgnih.gov

This compound has been shown to modulate various parameters of the cardiac action potential (AP). In isolated guinea pig and rat ventricular preparations, this compound caused reductions in action potential amplitude (APA) and the maximal rate of phase-0 depolarization (Vmax). cas.cn It also prolonged the effective refractory period (ERP). cas.cn Some studies indicate that this compound can shorten action potential duration (APD), while others suggest prolongation, highlighting potential species or experimental condition differences. cas.cnfrontiersin.org

Sulcardine (B1250963) sulfate (B86663) (compound 6f), a sulfamide (B24259) analogue of this compound, also demonstrated effects on AP parameters in guinea-pig papillary muscles. It produced a concentration-dependent decrease in APA and Vmax and prolonged APD90 and ERP, while the resting potential (RP) remained unaffected. cas.cn In spontaneously beating sinus nodes, sulcardine sulfate reduced APA and Vmax in a concentration-dependent manner. cas.cn

Research indicates that this compound exhibits frequency- and voltage-dependent actions on cardiac ion channels, particularly sodium channels. Inhibition of cardiac sodium currents (INa) by this compound was enhanced at high frequencies of stimulation. cas.cn This frequency-dependent block is consistent with observations of this compound's effects on action potentials in in vitro studies. cas.cn The lack of a tonic component of INa block suggests a low affinity for the resting state of the sodium channel, with this compound preferentially blocking the inactivated state. cas.cn This state-dependent block suggests that this compound may be particularly effective under pathological conditions associated with membrane depolarization. cas.cn

This compound also blocked hERG channels in a state-dependent manner, showing a rapid open channel block without a major blockade of closed channels. cas.cn this compound caused a shift in the peak activating currents of hERG channels toward more negative potentials. cas.cn

Studies in anesthetized rabbits have evaluated the electrophysiological effects of this compound on the cardiac conduction system using His-bundle electrogram and computer-controlled stimulation. This compound significantly decreased the mean spontaneous cycle length (SCL). mednexus.org While corrected sinus nodal recovery time (SNRTc) showed no significant changes during atrial pacing with this compound, procainamide (B1213733) (PA) increased both SCL and SNRTc. mednexus.org

Both this compound and procainamide prolonged the atrial effective refractory period, atrioventricular nodal functional refractory period, and ventricular relative, effective, and absolute refractory periods. mednexus.org However, unlike procainamide, this compound prolonged atrioventricular nodal conduction time, His-Purkinje system conduction time, and ventricular conduction time. mednexus.org this compound also increased the ventricular threshold current in late diastole and shifted the ventricular strength-interval curve to the right, indicating a decrease in ventricular excitability throughout the cardiac cycle. mednexus.org

Antiarrhythmic Efficacy in Preclinical Models

This compound has demonstrated antiarrhythmic efficacy in various preclinical animal models, supporting its use as an antiarrhythmic agent. cas.cncas.cnresearchgate.netnih.govnih.gov

Animal studies have shown that this compound is effective in preventing experimentally induced arrhythmias. cas.cnnih.gov In rats, this compound effectively prevented atrial fibrillation induced by acetylcholine. cas.cn It also elevated the threshold of electrically induced ventricular fibrillation in rabbits and dogs. cas.cn

In aconitine-induced arrhythmias in rats, sulfamide analogues of this compound exhibited various antiarrhythmic activities. cas.cn Specifically, sulcardine sulfate increased the amount of aconitine (B1665448) required to induce arrhythmias. cas.cn In ouabain-induced arrhythmias in guinea pigs, sulcardine sulfate at doses of 25, 50, and 100 mg/kg increased the dose of ouabain (B1677812) required to induce ventricular premature beats (VP), ventricular tachycardia (VT), and ventricular fibrillation (VF) in a dose-dependent manner. cas.cn Another study using an ouabain-induced guinea pig arrhythmia model also indicated that both a related compound (B-87823) and this compound could significantly increase the amount of ouabain needed to induce VP, VT, and VF. google.com

Data Table: Effects of Sulcardine Sulfate on Ouabain-Induced Arrhythmias in Guinea Pigs

| Sulcardine Sulfate Dose (mg/kg) | Increase in Ouabain Dose Required to Induce VP | Increase in Ouabain Dose Required to Induce VT | Increase in Ouabain Dose Required to Induce VF |

| 25 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| 50 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| 100 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

Note: Data extracted from search result cas.cn. The exact magnitude of the increase was described as "dose-dependent manner" rather than specific numerical values for each dose in the snippet.

Data Table: Electrophysiological Effects of this compound on Cardiac Conduction in Anesthetized Rabbits

| Parameter | Control (mean ± SD) | This compound (mean ± SD) | Procainamide (mean ± SD) | Significance (vs Control) |

| Spontaneous Cycle Length (SCL, ms) | 251 ± 32 | 240 ± 26 | Increased | Decreased by CRL mednexus.org |

| Corrected Sinus Nodal Recovery Time (SNRTc) | No significant change | No significant change | Increased | No significant change |

| Atrial Effective Refractory Period | Prolonged | Prolonged | Prolonged | Prolonged by both mednexus.org |

| Atrioventricular Nodal Functional Refractory Period | Prolonged | Prolonged | Prolonged | Prolonged by both mednexus.org |

| Ventricular Relative Refractory Period | Prolonged | Prolonged | Prolonged | Prolonged by both mednexus.org |

| Ventricular Effective Refractory Period | Prolonged | Prolonged | Prolonged | Prolonged by both mednexus.org |

| Ventricular Absolute Refractory Period | Prolonged | Prolonged | Prolonged | Prolonged by both mednexus.org |

| Atrioventricular Nodal Conduction Time (ms) | 54 ± 7 | 65 ± 9 | Unaffected | Prolonged by CRL mednexus.org |

| His-Purkinje System Conduction Time (ms) | 22 ± 2 | 29 ± 3 | Unaffected | Prolonged by CRL mednexus.org |

| Ventricular Conduction Time (ms) | 45 ± 5 | 53 ± 5 | Unaffected | Prolonged by CRL mednexus.org |

| Ventricular Threshold Current (Late Diastole) | Increased | Increased | Unaffected | Increased by CRL mednexus.org |

| Ventricular Strength-Interval Curve | Shifted to the right | Shifted to the right | Steep portion shifted right | Shifted right by CRL mednexus.org |

Note: Data extracted and summarized from search result mednexus.org. Some values are approximate based on the text.

Data Table: Inhibition of Ion Currents by this compound in Isolated Rat Cardiomyocytes

| Ion Current | Concentration | Percentage Inhibition (mean ± SD) | IC50 (μM) | Hill Coefficient |

| Delayed Rectified K+ Current (IK) | 10 μM | 11.9% ± 4.7% | - | - |

| 30 μM | 27.8% ± 3.4% | - | - | |

| 100 μM | 31.5% ± 3.6% | - | - | |

| 300 μM | 40.8% ± 3.7% | - | - | |

| Transient Outward K+ Current (Ito) | 300 μM | 31.1% ± 4.1% | - | - |

| Sodium Current (INa) | - | - | 10.19 | -1.727 |

| Calcium Current (ICa) | 1 μM | 2.6% ± 0.6% | - | - |

| 3 μM | 9.8% ± 2.7% | - | - | |

| 10 μM | 16.1% ± 1.8% | - | - | |

| 30 μM | 33.1% ± 2.2% | - | - | |

| 100 μM | 61.6% ± 3.7% | - | - | |

| 300 μM | 83.0% ± 2.5% | 74.73 | -0.9082 |

Note: Data extracted and calculated from percentage remaining values in search result cas.cn.

Data Table: Effects of Sulcardine Sulfate on Ion Currents in Isolated Guinea-Pig Ventricular Myocytes

| Ion Current | IC50 (μmol/L) | Effect |

| Sodium Current (INa) | 26.9 | Reversible reduction |

| L-type Calcium Current (ICa,L) | 69.2 | Reversible reduction |

| Inward Rectifier (IK1) | Unaffected | No significant effect |

| Delayed Rectifier (IK) | Unaffected | No significant effect |

Note: Data extracted from search result cas.cn.

Therapeutic Effects on Established Arrhythmias in Preclinical Settings

This compound has demonstrated significant protective and therapeutic effects against experimentally induced arrhythmias in preclinical models, such as those induced by aconitine or ouabain. nih.gov Studies have shown that this compound can raise the electrical threshold of ventricular fibrillation. nih.gov In rat cardiomyocytes, this compound has been reported to prolong the action potential duration and prevent ventricular arrhythmia by decreasing Na+ conductance. dokumen.pub Furthermore, research indicates that this compound can prolong the effective refractory period of atrial muscle. dokumen.pub Animal studies have also shown that this compound can protect against chloroform-induced ventricular fibrillation. dokumen.pub

Hypotensive Activity Research of this compound Analogues

Research has been conducted on this compound and its analogues to investigate their hypotensive effects. Studies in 1985 suggested that the biological activity of this compound, including its hypotensive effects, relies on a specific region within its molecule. nih.gov More recently, novel compounds synthesized from this compound, specifically methylthiomorpholinphenol derivatives (referred to as LQMs), have been studied for their potential antihypertensive activity. nih.govnih.govresearchgate.net

Investigation of Antihypertensive Effects in Animal Models

Animal models, such as Wistar rats on a high-salt diet, have been utilized to investigate the antihypertensive effects of this compound analogues. nih.govresearchgate.netsciprofiles.comnih.gov These studies have shown that certain LQM compounds can lower systolic blood pressure in hypertensive rat models. nih.govresearchgate.netsciprofiles.comnih.gov For instance, compounds like LQM312 and LQM319 have been shown to reduce systolic blood pressure from approximately 149 mmHg to 120 mmHg in high-salt diet hypertensive rats. nih.govresearchgate.netsciprofiles.comnih.gov Compared to this compound derivatives, some of these new compounds feature morpholin and thiomorpholin rings instead of the pyrrolidine (B122466) ring found in this compound. researchgate.net Some methylthiomorpholinphenol derivatives, such as LQM303, have shown antihypertensive effects that exceed those of commercial drugs like losartan (B1675146) in preclinical studies. researchgate.net

Table 1: Antihypertensive Effects of LQM Compounds in Hypertensive Rats

| Compound | Systolic Blood Pressure (mmHg) Before Treatment | Systolic Blood Pressure (mmHg) After Treatment |

| Hypertensive Control | 149 | 149 |

| LQM312 | 149 | 120 |

| LQM319 | 149 | 120 |

| LQM345 | 149 | Data not available on blood pressure reduction, but did not improve metabolic state under hypoxia. nih.govresearchgate.netsciprofiles.comnih.gov |

Cardioprotective Effects of this compound Derivatives Under Hypoxic Conditions

Studies have also explored the cardioprotective effects of this compound derivatives, particularly the LQM series, under hypoxic conditions. nih.govresearchgate.netsciprofiles.comnih.govresearchgate.netcardiovasculardynamicslab.com In isolated cardiomyocytes from hypertensive rats, hypoxia typically leads to an increased reliance on glycolysis for ATP production. nih.govresearchgate.netsciprofiles.comresearchgate.netcardiovasculardynamicslab.com While hypertension can impair this metabolic shift, certain LQM compounds, specifically LQM312 and LQM319, have been shown to improve the metabolic state of hypoxic cardiomyocytes. nih.govresearchgate.netsciprofiles.comnih.govresearchgate.net This improvement is associated with the mediation of glucose uptake by glucose transporters GLUT1 and GLUT4. nih.govresearchgate.netsciprofiles.comnih.govresearchgate.net In silico studies suggest that LQM312 may mimic the interaction with the AMPK γ-subunit, potentially activating AMPK and promoting the GLUT4 trafficking signaling pathway. nih.govresearchgate.netsciprofiles.comnih.govresearchgate.net These findings propose that these compounds could offer cardioprotection during hypoxia in the context of hypertension. nih.govresearchgate.netsciprofiles.comnih.govresearchgate.net

Table 2: Effect of LQM Compounds on Glucose Uptake in Hypoxic Cardiomyocytes

| Group | Glucose Uptake Under Normoxia (µg/g/h) | Glucose Uptake Under Hypoxia (µg/g/h) | Improved Metabolic State Under Hypoxia (mediated by GLUT1 and GLUT4) |

| Control Cells | 1.84 ± 0.09 | 2.67 ± 0.1 | Yes |

| Hypertensive Cells | 2.38 ± 0.24 | 2.33 ± 0.26 | No |

| Hypertensive + LQM312 | Data not available | Data not available | Yes nih.govresearchgate.netsciprofiles.comnih.govresearchgate.net |

| Hypertensive + LQM319 | Data not available | Data not available | Yes nih.govresearchgate.netsciprofiles.comnih.govresearchgate.net |

| Hypertensive + LQM345 | Data not available | Data not available | No nih.govresearchgate.netsciprofiles.comnih.govresearchgate.net |

Mechanisms of Biological Action for this compound and its Analogues

The biological actions of this compound and its analogues are linked to their interactions with various cellular targets, including ion channels.

Ion Channel Modulation by this compound

Ion channels are crucial membrane proteins that regulate the flow of ions across cell membranes, playing vital roles in numerous physiological functions, including the electrical activity of excitable cells like cardiomyocytes. nanoimagingservices.comfrontiersin.orgnih.govmdpi.commdpi.com Modulation of ion channel activity can occur through various mechanisms, including binding of ligands or changes in membrane potential. nanoimagingservices.comfrontiersin.orgnih.govmdpi.com

Interaction with Voltage-Gated Sodium Channels (INa)

Voltage-gated sodium channels (NaV channels) are essential for the initiation and propagation of action potentials in excitable cells by controlling the influx of sodium ions. mdpi.comfrontiersin.orgbiorxiv.org Studies on guinea pig heart muscle have indicated that this compound decreases Na+ conductance, which contributes to its antiarrhythmic effects. dokumen.pub This suggests an interaction with voltage-gated sodium channels, affecting their function and subsequently influencing the electrical activity of cardiac cells.

Interaction with Voltage-Gated Calcium Channels (ICa)

This compound has been shown to decrease calcium currents (ICa) in a concentration-dependent manner. In isolated rat cardiomyocytes, this compound inhibited ICa with an estimated IC50 of 74.73 μM. cas.cnnih.gov Studies in guinea-pig and rabbit ventricular cells also demonstrated that this compound inhibited ICa by approximately 17-19% at a concentration of 50 μmol/L. nih.gov This effect was slightly enhanced during repetitive stimulation at 2 Hz. nih.gov

| Compound | Cell Type | Current Inhibited | IC50 (μM) | Hill Coefficient | Reference |

| This compound | Isolated rat cardiomyocytes | ICa | 74.73 | -0.9082 | cas.cnnih.gov |

| This compound | Guinea-pig ventricular cells | ICa | ~50% inhibition at 50 μmol/L | Not specified | nih.gov |

| This compound | Rabbit ventricular cells | ICa | ~50% inhibition at 50 μmol/L | Not specified | nih.gov |

Interaction with Potassium Channels, including hERG (IKr) and Delayed Rectifier K+ Currents (IK, Ito)

This compound interacts with various potassium channels, including delayed rectifier K+ currents (IK), transient outward K+ currents (Ito), and the human ether-a-go-go-related gene (hERG) channel (IKr).

In isolated rat cardiomyocytes, this compound inhibited IK in a concentration-dependent manner, with inhibition ranging from 11.9% at 10 μM to 40.8% at 300 μM. cas.cnnih.gov this compound was less effective against Ito, showing significant inhibition only at the highest concentration tested (300 μM), where it reduced the current by 31.1%. cas.cnnih.gov The inhibitory effects on both Ito and IK were largely reversible upon washout. cas.cn

Studies in guinea-pig and rabbit heart cells at a concentration of 50 μmol/L showed that this compound inhibited Ito by 17.7% but did not significantly affect the time-independent inward rectifier (IK1) or the delayed rectifier K+ currents (IK). nih.govnih.gov

This compound has been identified as a potent blocker of hERG channels when heterologously expressed in HEK293 cells. nih.govresearchgate.net It inhibited hERG channels in a concentration-dependent and reversible manner with an IC50 of 18.23 μmol/L. nih.govresearchgate.net

| Compound | Cell Type/Expression System | Current Inhibited | Concentration (μM) | % Inhibition | IC50 (μM) | Reference |

| This compound | Isolated rat cardiomyocytes | IK | 10 | 11.9 ± 4.7 | Not specified | cas.cnnih.gov |

| This compound | Isolated rat cardiomyocytes | IK | 30 | 27.8 ± 3.4 | Not specified | cas.cnnih.gov |

| This compound | Isolated rat cardiomyocytes | IK | 100 | 31.5 ± 3.6 | Not specified | cas.cnnih.gov |

| This compound | Isolated rat cardiomyocytes | IK | 300 | 40.8 ± 3.7 | Not specified | cas.cnnih.gov |

| This compound | Isolated rat cardiomyocytes | Ito | 300 | 31.1 ± 4.1 | Not specified | cas.cnnih.gov |

| This compound | Rabbit atrial cells | Ito | 50 | 17.7 ± 2.4 | Not specified | nih.gov |

| This compound | hERG expressed in HEK293 cells | hERG (IKr) | Not specified | Not specified | 18.23 | nih.govresearchgate.net |

State-Dependent Blockade Mechanisms of hERG by this compound

This compound's blockade of hERG channels is state-dependent, preferentially binding to the open and inactivated states of the channel. nih.govresearchgate.net The relative block by this compound is minimal when the channel opens following a depolarizing voltage step but increases rapidly thereafter, with maximal block occurring in the inactivated state. nih.govresearchgate.netresearchgate.net There was no evidence of further block development in the open channel state. nih.govresearchgate.netresearchgate.net

This compound also affects the gating kinetics of hERG channels. It shifted the activation curve of hERG channels to more negative potentials by 14.3 ± 1.5 mV but did not significantly affect the steady-state inactivation. nih.govresearchgate.net Furthermore, this compound accelerated the onset of inactivation at potentials within the range of normal channel activation. nih.govresearchgate.netresearchgate.net

Enzymatic Target Interactions

Investigations into this compound and its analogues have explored their interactions with enzymatic targets, particularly those involved in cardiovascular regulation.

Angiotensin-Converting Enzyme (ACE) Inhibition by this compound Analogues

This compound analogues, particularly those with modifications to the pyrrolidinyl groups, have been studied for their potential to inhibit Angiotensin-Converting Enzyme (ACE). openmedicinalchemistryjournal.comnih.govscielo.org.mx Research suggests that the biological activity of this compound, including its hypotensive effects, may involve the inhibition of ACE. nih.gov

Analogues where the pyrrolidinyl groups are replaced with thiomorpholine (B91149), such as the LQM300 series, have shown antihypertensive activity and have been investigated computationally for their affinity to ACE. openmedicinalchemistryjournal.comnih.govscielo.org.mx These studies suggest that these heterocyclic compounds have a molecular affinity for ACE and are capable of inhibiting its activity, thereby reducing the production of the vasoconstrictor Angiotensin II. nih.gov Some of these analogues have demonstrated higher activity than established ACE inhibitors like captopril (B1668294) and enalapril (B1671234) in preliminary in vivo studies. nih.gov

Signaling Pathway Modulations

Studies have begun to explore the effects of this compound derivatives on intracellular signaling pathways.

Potential Activation of AMP-Activated Protein Kinase (AMPK) Pathway by this compound Derivatives

Some this compound derivatives have been investigated for their potential to activate the AMP-Activated Protein Kinase (AMPK) pathway. mdpi.com AMPK is a crucial regulator of cellular energy metabolism and is involved in various physiological processes, including glucose transport. mdpi.com

Computational studies have explored the molecular interactions of certain this compound analogues, such as compounds from the LQM300 series, with the AMPK protein. mdpi.com These in silico investigations aim to understand how these compounds might engage with AMPK, a target involved in regulating blood pressure and cellular metabolism, potentially contributing to cardioprotective effects observed in some studies. mdpi.com The findings suggest a potential affinity of these compounds for AMPK, although further research is needed to fully elucidate the extent and mechanisms of AMPK activation by this compound derivatives. mdpi.com

Influence on Glucose Transporter Trafficking (GLUT1, GLUT4)

Research has explored the influence of compounds synthesized from this compound on glucose transporter trafficking, specifically GLUT1 and GLUT4. A study evaluated the cardioprotective effect of three novel antihypertensive compounds (LQMs) derived from this compound under hypoxic conditions in a high-salt diet-induced hypertension model in rats. nih.govresearchgate.net The study focused on the participation of cardiac GLUT1 and GLUT4. nih.govresearchgate.net In isolated cardiomyocytes from these rats, glucose uptake was measured during hypoxia, with or without prior treatment with the LQM compounds LQM312, LQM319, and LQM345. nih.gov

The findings indicated that while the new compounds lowered systolic blood pressure, only LQM312 and LQM319 improved the metabolic state of hypoxic cardiomyocytes mediated by GLUT1 and GLUT4. nih.gov In silico studies suggested that LQM312 might mimic the interaction with the AMPK γ-subunit, potentially activating AMPK and promoting the GLUT4 trafficking signaling pathway. nih.gov This suggests a potential mechanism by which these this compound derivatives could be cardioprotective during hypoxia under hypertensive conditions. nih.gov

GLUT1 and GLUT4 are the predominant glucose transporter isoforms in the heart. researchgate.net Insulin (B600854) stimulates GLUT4 translocation to the cardiomyocyte membrane to facilitate glucose transport by activating the protein kinase B (PKB)/AKT pathway. researchgate.net GLUT1 is a ubiquitously expressed isoform that resides predominantly on the cell surface and facilitates basal glucose influx, while GLUT4 requires activation to translocate from an intracellular pool to the cell surface in insulin-sensitive tissues. mdpi.com Studies on 3T3-L1 cells have shown that insulin increases the exocytosis rate constants of both GLUT4 and GLUT1, with a more significant increase observed for GLUT4. nih.gov The unique feature of GLUT4 is its very slow exocytosis rate in the basal state. nih.gov

Investigational Effects on Nervous System Regulation of Cardiac Activity

Investigations into this compound and its analogues have also touched upon their potential effects on the nervous system regulation of cardiac activity, particularly in the context of arrhythmias. The cardiac autonomic nervous system (CANS), comprising extrinsic and intrinsic innervation, plays a crucial role in regulating cardiac activity, and its dysregulation is implicated in various heart diseases, including arrhythmias. nih.gov The intrinsic cardiac nervous system (ICNS), a network of intracardiac ganglia and neurons, contributes to the modulation of cardiac electrophysiology by integrating inputs from extrinsic innervation and the ICNS itself. nih.gov

While the provided search results primarily highlight this compound's antiarrhythmic properties, some analogues have been studied for their effects that might relate to nervous system influence. For instance, sulfamide analogues of this compound have shown antiarrhythmic activities in animal models. nih.gov One such analogue, sulcardine sulfate, increased the amount of aconitine required to induce arrhythmias in rats and increased the dose of ouabain needed to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation in guinea pigs in a dose-dependent manner. nih.gov Sulcardine also affected transmembrane action potentials in isolated rabbit sinoatrial nodes and guinea-pig papillary muscles, reducing action potential amplitude and maximum depolarization rate, and prolonging action potential duration at 90% repolarization and effective refractory period. nih.gov These effects suggest an influence on ion channels, which are critical for nerve-mediated cardiac regulation. Sulcardine was found to be a multi-ion channel blocker, reducing sodium and L-type calcium currents. nih.gov

The nervous system, particularly the autonomic nervous system (sympathetic and parasympathetic branches), significantly modulates heart function, adapting contraction force and rate to environmental changes. frontiersin.org The vagus nerve, the longest nerve in the body, connects the brain to visceral organs, including the heart, and is involved in regulating cardiac activity. harvard.edu Dysregulation of the vagus nerve can contribute to mood/anxiety dysregulation and risk for cardiovascular disease. harvard.edu While direct studies explicitly detailing this compound's interaction with specific components of the nervous system regulating cardiac activity were not prominently found, its antiarrhythmic efficacy and the effects of its analogues on ion channels suggest an indirect or direct influence on the complex interplay between the nervous system and the heart.

Comparative Pharmacological Assessments of this compound with Reference Compounds

Comparative pharmacological assessments have been conducted to evaluate this compound and its analogues against reference compounds, particularly in the context of their cardiovascular effects. This compound is recognized as an effective antiarrhythmic agent, demonstrating the ability to reduce or eliminate ventricular premature beats and ventricular tachycardia in patients. newdrugapprovals.orgnewdrugapprovals.orgrssing.com

Analogues of this compound, such as the LQM compounds synthesized with morpholine (B109124) and thiomorpholine rings replacing the pyrrolidine ring found in this compound, have been compared to commercial antihypertensive drugs like losartan and captopril. redalyc.orgscielo.org.mxresearchgate.net These LQM compounds have shown antihypertensive effects, with some, like LQM303, demonstrating effects exceeding those of losartan in reducing blood pressure. redalyc.orgscielo.org.mx Another study comparing methylthiomorpholine compounds derived from this compound with cardiovascular drugs such as captopril, losartan, and omapatrilat (B1677282) found that captopril showed the lowest ED50 among all the tested compounds in a specific comparative assessment. jchemrev.com However, it was also noted that captopril's ED50 was significantly lower than that of some of the synthesized methylthiomorpholinphenol compounds. jchemrev.com

Studies on sulfamide analogues of this compound have compared their antiarrhythmic activities to reference compounds like aconitine and ouabain, which are used to induce arrhythmias in experimental models. nih.gov These comparisons help to quantify the efficacy of the this compound analogues in preventing or reversing arrhythmias induced by these agents. nih.gov

The comparative assessments highlight that while this compound itself possesses notable antiarrhythmic activity, its analogues, particularly those with structural modifications, exhibit varying degrees of cardiovascular effects, including antihypertensive properties. Comparisons with established drugs like losartan and captopril provide a benchmark for evaluating the potential therapeutic value of these novel compounds.

Iv. Research Methodologies and Models in Changrolin Studies

In Vitro Experimental Paradigms

In vitro studies form the cornerstone of research into Changrolin's effects at the cellular and tissue level. These controlled experimental set-ups are crucial for dissecting the specific ionic mechanisms underlying its antiarrhythmic and electrophysiological activities.

To elucidate the mechanism behind this compound's antiarrhythmic effects, researchers have utilized isolated cardiac myocytes from rats. amegroups.cn These individual heart muscle cells allow for the direct measurement of how the compound affects various ion currents that govern the cardiac action potential.

In one key study, this compound was found to inhibit several critical ion currents in a concentration-dependent manner. amegroups.cn Notably, it blocked both sodium (INa) and calcium (ICa) channels, as well as potassium channels responsible for the transient outward current (Ito) and the delayed rectifier potassium current (IK). amegroups.cn A significant finding was that this compound preferentially blocks the inactivated state of sodium channels, a characteristic that likely contributes to its ability to terminate arrhythmias. amegroups.cn

| Ion Current | Effect of this compound | IC50 (Concentration for 50% Inhibition) |

| Sodium Current (INa) | Concentration-dependent inhibition | 10.19 μM |

| Calcium Current (ICa) | Concentration-dependent decrease | 74.73 μM |

| Delayed Rectifier K+ Current (IK) | Concentration-dependent inhibition | Not specified |

| Transient Outward K+ Current (Ito) | Significant inhibition only at high concentrations | Not specified |

Data derived from a study on isolated rat cardiac myocytes. amegroups.cn

To investigate this compound's effect on specific human ion channels without the interference of other native channels in cardiac cells, researchers employ heterologous expression systems. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose, as they provide a relatively "clean" background to study a single, introduced ion channel. referencecitationanalysis.com This approach has been particularly important for examining this compound's interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Studies have demonstrated that this compound is a potent blocker of the hERG channel when it is stably expressed in HEK293 cells. popline.org This inhibition is both concentration-dependent and reversible. popline.org The findings indicate that this compound preferentially binds to the hERG channels when they are in their open and inactivated states. popline.org This specific interaction with the hERG channel is a critical aspect of its electrophysiological profile.

| Parameter | Finding |

| Cell Line | Human Embryonic Kidney 293 (HEK293) |

| Expressed Channel | human Ether-à-go-go-Related Gene (hERG) |

| Effect of this compound | Potent, concentration-dependent, and reversible blockade |

| IC50 | 18.23 μM |

| State-Dependent Blockade | Preferential binding to open and inactivated channel states |

Table summarizing the key findings of this compound's effect on hERG channels expressed in HEK293 cells. popline.org

The whole-cell patch-clamp technique is a fundamental electrophysiological tool used in the study of this compound's effects on ion channels. amegroups.cnresearchgate.netchinaphar.com This high-fidelity method allows researchers to clamp the voltage across the cell membrane and record the tiny ionic currents that flow through the channels. researchgate.netchinaphar.com It has been instrumental in characterizing the electrophysiological actions of this compound in isolated rat cardiomyocytes and in HEK293 cells expressing hERG channels. amegroups.cnpopline.org

By applying this technique, researchers have been able to make detailed observations, such as the concentration-dependent inhibition of sodium, calcium, and potassium currents by this compound. amegroups.cn Furthermore, the whole-cell patch-clamp method has enabled the study of the state-dependent nature of this compound's block on sodium and hERG channels, providing deep insights into its molecular mechanism of action. amegroups.cnpopline.org

To understand how this compound's cellular effects translate to more complex tissue, multicellular preparations like isolated papillary muscles are used. These tissues, typically from guinea pigs or cats, allow for the recording of action potentials from a group of interconnected cardiac cells. amegroups.cnreferencecitationanalysis.compopline.orgnih.gov

Studies on isolated cat papillary muscles have shown that this compound has a negative inotropic effect, meaning it decreases the force of muscle contraction in a concentration-dependent manner. popline.org It also reduces the excitability of the papillary muscle. popline.org In guinea pig papillary muscles, this compound has been observed to cause a rate-dependent depression of the maximal rate of depolarization of the action potential. referencecitationanalysis.comchinaphar.com This effect is similar to that of Class IA antiarrhythmic drugs. amegroups.cn Furthermore, this compound has been shown to reduce the automaticity of the papillary muscle and prolong the functional refractory period. nih.gov

| Preparation | Species | Key Findings |

| Papillary Muscle | Cat | Decreased amplitude of contractions (negative inotropic effect); Reduced excitability. popline.org |

| Papillary Muscle | Guinea Pig | Rate-dependent depression of the maximal rate of depolarization; Reduced automaticity; Prolonged functional refractory period. referencecitationanalysis.comchinaphar.comnih.gov |

Summary of this compound's effects on isolated papillary muscles.

In Vivo Preclinical Animal Models

Rodent models, particularly rats, are widely used to assess the antiarrhythmic and cardioprotective properties of this compound. nih.govgoogle.com A common model involves inducing myocardial ischemia by ligating a coronary artery, which then leads to arrhythmias. nih.govgoogle.com In such models, this compound has been shown to have a significant inhibitory effect on arrhythmias induced by coronary artery ligation. nih.gov

Another approach is to use chemical agents to induce arrhythmias. For example, in an ouabain-induced guinea pig arrhythmia model, this compound was able to significantly increase the amount of ouabain (B1677812) needed to provoke ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. google.com These findings in rodent models provide crucial preclinical evidence for this compound's potential as an antiarrhythmic drug. In an acute myocardial ischemia-induced arrhythmia model in anesthetized rats, this compound demonstrated a 50% effective rate in inhibiting ventricular premature beats. google.com

| Animal Model | Method of Arrhythmia Induction | Effect of this compound |

| Rat | Coronary artery ligation | Significant inhibition of arrhythmia. nih.gov |

| Guinea Pig | Ouabain administration | Increased the dose of ouabain required to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. google.com |

| Rat | Acute myocardial ischemia (coronary artery ligation) | 50% effective rate in inhibiting ventricular premature beats. google.com |

Overview of this compound's efficacy in rodent models of arrhythmia.

Computational and In Silico Approaches

Computational methods have become indispensable in modern drug discovery and have been applied to the study of this compound and its derivatives to understand their mechanism of action at a molecular level. nih.govresearchgate.net These in silico techniques allow for the simulation and prediction of chemical properties and biological interactions, offering insights that can guide further experimental work. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, while explicit "molecular docking" studies are not extensively published, the principles of this methodology are evident in the computational modeling of its interaction with cardiac sodium channels. nih.gov Such studies simulate the binding of this compound to its target protein, helping to identify the specific amino acid residues involved in the interaction. This approach is crucial for understanding how the compound exerts its channel-blocking effects. Modeling and kinetic analysis have suggested that the binding site for this compound within the sodium channel is related to the activation gate. nih.gov This type of finding is typically derived from computational analyses that are conceptually similar to molecular docking, where the ligand's fit within a protein's binding pocket is evaluated. nih.govnih.gov

Structural modeling of protein-ligand complexes aims to provide a three-dimensional representation of how a drug molecule like this compound interacts with its biological target. nih.govnih.gov For this compound, computational studies have focused on its complex with cardiac sodium channels (NaV1.5). nih.govnih.gov These studies have performed modeling and kinetic analysis based on the gate-related receptor hypothesis. nih.gov The analysis suggested that this compound blocks activated sodium channels and that its binding site is an activation gate-related receptor site. nih.gov This implies a structural model where this compound becomes trapped within the channel by the activation gate, a hypothesis supported by the observation that the time constant of recovery from block increases with hyperpolarization. nih.gov The development of detailed atomic models of the human NaV1.5 channel, often through homology modeling, provides the necessary framework for such structural analyses. biointerfaceresearch.com

The acid-base properties of a drug molecule are critical to its absorption, distribution, and interaction with its target. Theoretical and computational chemistry provides methods to predict these properties. nih.gov For quinazoline (B50416) derivatives, the class of compounds to which this compound belongs, quantum mechanical-based computational approaches have been used to predict their pKa values. nih.gov These studies establish linear relationships between experimental pKa values and various calculated descriptors, such as the atomic charge on nitrogen atoms. nih.gov By employing Density Functional Theory (DFT) methods with specific functionals and basis sets, in conjunction with implicit solvent models, it is possible to create predictive models for the acid-base behavior of these compounds. nih.gov For instance, the calculated atomic charge on the N1 atom of the quinazoline ring has been shown to be an excellent descriptor for reproducing experimental pKa values. nih.gov Such theoretical approaches enable the high-throughput prediction of the deprotonation routes and acid-base characteristics of new this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.orgrsc.org While specific QSAR models for the antiarrhythmic activity of this compound are not prominently documented, numerous QSAR studies have been conducted on quinazoline derivatives for a variety of other biological activities, including anticancer and anticonvulsant effects. researchgate.netrsc.orgnih.gov These studies demonstrate the applicability of QSAR methodologies to this chemical scaffold.

The general process for developing a QSAR model for quinazoline derivatives involves:

Generating the molecular structures of a series of compounds.

Optimizing these structures using computational chemistry methods.

Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).

Using statistical methods, such as genetic function algorithms or machine learning, to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. researchgate.net

The insights gained from structure-activity relationship (SAR) studies, which qualitatively describe how changes in a molecule's structure affect its activity, form the foundation for developing these quantitative models. Therefore, the existence of SAR data for antiarrhythmic quinazolines implicitly supports the feasibility of constructing predictive QSAR models for this compound and its analogs.

V. Future Research Directions for Changrolin

Advanced Mechanistic Characterization of Changrolin's Biological Actions

While initial studies have established this compound as a multi-ion channel blocker, a more profound understanding of its interaction with cardiac ion channels at the molecular level is required. nih.gov this compound's primary anti-arrhythmic effect is attributed to its ability to modulate various ion currents crucial for the cardiac action potential. nih.govfrontiersin.orgyoutube.com

Research has demonstrated that this compound inhibits several key cardiac ion channels in a concentration-dependent manner. In isolated rat cardiomyocytes, it blocks sodium (INa), calcium (ICa), and potassium currents (IK and Ito). nih.gov The compound shows a particular preference for blocking the inactivated state of sodium channels, a characteristic that is crucial for its use-dependent effects and efficacy in terminating arrhythmias. nih.govnih.gov This multi-channel blockade leads to a prolongation of the P-R interval and a widening of the QRS complex on an electrocardiogram. nih.gov

Future research should employ advanced electrophysiological techniques, such as high-throughput patch-clamping and dynamic clamp analysis, to precisely quantify the kinetics of this compound's binding and unbinding to different channel states (resting, open, and inactivated). nih.govtokushima-u.ac.jp Investigating its effects on specific ion channel isoforms, particularly the hERG channel (which conducts the rapid component of the delayed rectifier potassium current, IKr), is critical. europeanpharmaceuticalreview.com Indirect modulation, such as effects on channel trafficking and expression, also warrants investigation. europeanpharmaceuticalreview.com

Table 1: Electrophysiological Effects of this compound on Cardiac Ion Currents

Summary of research findings on the inhibitory effects of this compound on various ion channels in rat cardiomyocytes.

| Ion Current | Effect | Key Findings | Reference |

|---|---|---|---|

| Sodium Current (INa) | Concentration-dependent inhibition | IC50 of 10.19 µM. Preferentially blocks the inactivated state of Na+ channels, exhibiting frequency-dependent blockade. | nih.gov |

| Calcium Current (ICa) | Concentration-dependent decrease | Estimated IC50 of 74.73 µM. | nih.gov |

| Delayed Rectified K+ Current (IK) | Concentration-dependent inhibition | Inhibited by 11.9% at 10 µM and up to 40.8% at 300 µM. | nih.gov |

| Transient Outward K+ Current (Ito) | Weak inhibition | Significant inhibitory effect only observed at the highest concentration of 300 µM. | nih.govnih.gov |

Design and Synthesis of Next-Generation this compound Analogues with Tuned Selectivity

The multi-channel activity of this compound, while effective, presents a challenge for achieving targeted therapeutic effects and minimizing potential off-target actions. The future of this compound research lies in the rational design and synthesis of novel analogues with improved selectivity for specific ion channels. nih.govnih.govrsc.org Structure-activity relationship (SAR) studies are fundamental to this effort, aiming to identify the specific chemical moieties of the this compound molecule responsible for its interaction with different channels. academie-sciences.frmdpi.comnih.gov

By systematically modifying the quinazoline (B50416) core, the phenol (B47542) group, or the pyrrolidinyl side chains, medicinal chemists can create a library of derivatives. nih.govnih.gov For instance, altering the substituents on the aromatic rings could enhance binding affinity for a particular channel subtype while reducing it for others. mdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, can predict the binding modes of these new analogues within the pore or accessory subunits of target ion channels, guiding synthetic efforts toward compounds with the most promising profiles. rsc.org The goal is to develop next-generation compounds that might, for example, selectively target atrial sodium channels to treat atrial fibrillation with greater specificity or possess a balanced profile of IKr and ICa blockade to prevent arrhythmias with a lower risk of pro-arrhythmic effects. heart.orgnih.gov

Exploration of Novel Therapeutic Applications based on Elucidated Mechanisms

A more detailed mechanistic understanding of this compound's bioactivity will pave the way for exploring new therapeutic applications beyond its current use. nih.gov Given that ion channels are implicated in a wide range of physiological and pathological processes, the potential applications for selective this compound analogues are extensive.

Atrial Fibrillation: this compound's demonstrated ability to prolong the atrial effective refractory period makes it a candidate for managing atrial fibrillation (AF). mednexus.org Future research could focus on developing analogues with atrial-selective effects to maintain sinus rhythm with fewer ventricular side effects. medscape.comstopafib.org

Cancer Therapy: Ion channels play a crucial role in the proliferation, migration, and apoptosis of cancer cells. The renin-angiotensin system, which has some parallels in signaling with ion channel modulation, has been implicated in tumor development, and its inhibitors are being explored in cancer treatment. nih.gov Research could investigate whether this compound or its derivatives can modulate ion channels that are overexpressed in certain cancers, potentially inhibiting tumor growth or sensitizing cancer cells to other therapies. nih.gov

Integration of Multi-Omics Data in this compound Research

To achieve a holistic view of this compound's effects, future research must integrate multi-omics approaches. youtube.comyoutube.com This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues upon exposure to the compound. nih.govmedrxiv.org

Genomic and Transcriptomic Analysis: These analyses can identify genetic variations that influence a patient's response to this compound and reveal how the drug alters gene expression. nih.govnih.gov For example, transcriptomics could show whether this compound upregulates or downregulates the expression of genes encoding ion channel subunits or other signaling proteins. frontiersin.org

Proteomics and Metabolomics: Proteomic studies can quantify changes in protein expression and post-translational modifications, providing direct insight into the cellular pathways affected by this compound. nih.gov Metabolomics, the study of small molecule metabolites, can reveal shifts in cellular metabolism, offering a functional readout of the drug's downstream effects.

By integrating these large-scale datasets, researchers can construct comprehensive network models of this compound's mechanism of action. youtube.comnih.gov This systems-level perspective will be invaluable for identifying novel biomarkers to predict therapeutic response, uncovering unexpected mechanisms of action, and discovering new therapeutic targets for the next generation of this compound-based therapies. medrxiv.org

Q & A

Q. What experimental protocols are recommended to validate the concentration-dependent inhibition of hERG K+ channels by Changrolin in HEK293 cells?

- Methodological Answer : Use voltage-clamp electrophysiology to measure hERG current amplitudes under varying concentrations of this compound (e.g., 30–100 μmol/L). Include control groups and triplicate measurements to ensure reproducibility. Normalize data to baseline currents and analyze time-dependent effects (e.g., pre- vs. post-drug application). For statistical rigor, apply non-linear regression to calculate IC₅₀ values and assess significance via ANOVA .

Q. How can researchers ensure reproducibility when studying this compound's mechanism of action in preclinical models?

- Methodological Answer : Follow NIH guidelines for preclinical studies, including detailed descriptions of cell lines (e.g., HEK293 transfection protocols), drug preparation (e.g., solvent controls, purity verification), and environmental conditions (e.g., temperature, perfusion rates). Provide raw datasets and analysis scripts as supplementary materials to enable independent validation .

Q. What are the critical parameters to include in dose-response studies of this compound to avoid confounding results?

- Methodological Answer : Define clear endpoints (e.g., % hERG current inhibition), use standardized buffer solutions to maintain ionic consistency, and account for solvent effects (e.g., DMSO controls). Validate drug stability over experimental durations and report batch-to-batch variability in this compound synthesis .

Advanced Research Questions

Q. How can state-dependent blockade of hERG by this compound be systematically investigated to resolve discrepancies in activation vs. inactivation effects?

- Methodological Answer : Employ dynamic clamp protocols to simulate physiological cardiac action potentials. Compare this compound’s effects during depolarization (channel activation) and repolarization (channel inactivation). Use paired-pulse protocols to assess use-dependence and integrate computational modeling (e.g., Hodgkin-Huxley frameworks) to predict in vivo implications .

Q. What analytical approaches are effective in resolving contradictions between in vitro hERG inhibition data and in vivo cardiotoxicity profiles of this compound?

- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate free plasma concentrations with hERG blockade. Use multi-omics approaches (e.g., transcriptomics, metabolomics) to identify compensatory pathways in vivo. Engage interdisciplinary teams to reconcile experimental conditions (e.g., protein binding, metabolites) with clinical observations .

Q. How should researchers design studies to evaluate this compound's off-target effects while maintaining focus on hERG-related hypotheses?

- Methodological Answer : Implement high-throughput screening against a panel of ion channels (e.g., Nav1.5, Cav1.2) to assess selectivity. Use CRISPR-edited HEK293 cells lacking hERG to confirm target specificity. Apply false-discovery rate (FDR) corrections in statistical analysis to prioritize significant off-target hits .

Data Analysis & Interpretation

Q. What statistical methods are optimal for analyzing time-dependent inhibitory effects of this compound on hERG currents?

- Methodological Answer : Use time-series analysis (e.g., exponential decay models) to quantify onset/offset kinetics. Apply bootstrapping to estimate confidence intervals for kinetic parameters. For non-stationary data, employ wavelet transforms to resolve transient effects .

Q. How can researchers address variability in this compound's efficacy across different batches of HEK293 cells?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, confluency) and validate hERG expression via Western blotting or flow cytometry. Use internal controls (e.g., reference compounds like E-4031) to normalize batch effects. Perform meta-analysis across multiple experiments to identify confounding variables .

Ethical & Reporting Standards

Q. What ethical considerations are critical when publishing negative results or contradictory findings related to this compound's safety?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing all datasets in public repositories (e.g., Zenodo). Disclose conflicts of interest and cite prior studies comprehensively, even if results conflict. Use the ARRIVE guidelines for preclinical reporting to enhance transparency .

Q. How can researchers incorporate user feedback (e.g., clinicians, patients) to refine hypotheses about this compound's therapeutic potential?

- Methodological Answer : Organize focus groups with stakeholders to interpret data gaps (e.g., unexpected toxicity) and prioritize follow-up experiments. Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to align research questions with clinical needs .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.